molecular formula C9H10BrNO3S B13121510 4-Bromo-2-cyclopropoxybenzenesulfonamide

4-Bromo-2-cyclopropoxybenzenesulfonamide

Cat. No.: B13121510
M. Wt: 292.15 g/mol
InChI Key: AUVRFVKAGQYTKQ-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxybenzenesulfonamide is an organic compound with the molecular formula C9H10BrNO3S It is a derivative of benzenesulfonamide, featuring a bromine atom at the 4-position and a cyclopropoxy group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-cyclopropoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-cyclopropoxybenzenesulfonamide using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the 4-position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-cyclopropoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or ethanol.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a new biaryl compound with the cyclopropoxybenzenesulfonamide moiety.

Scientific Research Applications

4-Bromo-2-cyclopropoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antibacterial and anticancer agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxybenzenesulfonamide is largely dependent on its interactions with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antibacterial effects. Additionally, the bromine and cyclopropoxy groups can influence the compound’s binding affinity and specificity towards various molecular targets.

Comparison with Similar Compounds

    4-Bromo-2-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a cyclopropoxy group.

    2-Cyclopropoxybenzenesulfonamide: Lacks the bromine atom, affecting its reactivity and applications.

    4-Bromo-2-methoxybenzenesulfonamide:

Uniqueness: 4-Bromo-2-cyclopropoxybenzenesulfonamide is unique due to the presence of both a bromine atom and a cyclopropoxy group on the benzenesulfonamide scaffold. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C9H10BrNO3S

Molecular Weight

292.15 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxybenzenesulfonamide

InChI

InChI=1S/C9H10BrNO3S/c10-6-1-4-9(15(11,12)13)8(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2,(H2,11,12,13)

InChI Key

AUVRFVKAGQYTKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)S(=O)(=O)N

Origin of Product

United States

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